Asterone

Description

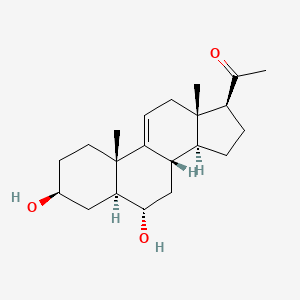

Structure

3D Structure

Propriétés

Numéro CAS |

37717-02-5 |

|---|---|

Formule moléculaire |

C21H32O3 |

Poids moléculaire |

332.5 g/mol |

Nom IUPAC |

1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |

InChI |

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 |

Clé InChI |

KFNFTGFTYYZZRD-VYXAABIESA-N |

SMILES |

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

SMILES isomérique |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canonique |

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |

Synonymes |

asterone |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Asterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterone, a marine-derived steroid, is the aglycone component of a broader class of compounds known as asterosaponins, which are prevalent in starfish. While direct and extensive research on the specific mechanism of action of this compound is limited, this technical guide synthesizes the available data on closely related asterosaponins to propose a putative mechanism of action. Evidence suggests that the cytotoxic effects of these parent compounds are primarily mediated through the induction of apoptosis via multiple signaling pathways. This document provides a comprehensive overview of the potential molecular targets, signaling cascades, and cellular processes modulated by this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the key pathways.

Introduction to this compound

This compound, chemically known as 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, is a natural steroid and the sapogenin core of asterosaponins. These compounds are predominantly found in various species of starfish. The basic structure of this compound consists of a pregnane (B1235032) skeleton, which is a C21 steroid framework.

While this compound itself has not been the subject of extensive mechanistic studies, the biological activities of its parent glycosides, the asterosaponins, have been investigated. These studies provide a foundation for understanding the potential pharmacological effects of this compound. The primary biological activity observed for related asterosaponins is cytotoxicity against various cancer cell lines, which appears to be mediated by the induction of programmed cell death, or apoptosis.

Cytotoxic Activity of Related Asterosaponins

Several studies have demonstrated the potent cytotoxic effects of asterosaponins against a range of human cancer cell lines. This activity is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for some representative asterosaponins are summarized in the table below. It is important to note that these values are for the glycosylated forms, and the activity of the aglycone, this compound, may differ.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Asterosaponin 1 | U87MG | Human glioblastoma | 4.3 | |

| Astrosterioside D | HL-60 | Promyelocytic leukemia | ~5 µM | |

| Astrosterioside D | PC-3 | Prostate cancer | ~5 µM | |

| Astrosterioside D | SNU-C5 | Colorectal cancer | ~5 µM | |

| Various Asterosaponins | K-562 | Chronic myelogenous leukemia | Moderate | |

| Various Asterosaponins | BEL-7402 | Hepatocellular carcinoma | Moderate |

Putative Mechanism of Action of this compound

Based on the research conducted on related asterosaponins, the mechanism of action of this compound is likely centered on the induction of apoptosis through the modulation of key signaling pathways. The proposed mechanisms are detailed below.

Induction of Apoptosis via the Intrinsic Pathway

Studies on asterosaponins suggest a primary role for the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.

-

Modulation of Bcl-2 Family Proteins: Research on Asterosaponin 1 has shown that it can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Disruption and Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Induction of Endoplasmic Reticulum (ER) Stress-Associated Apoptosis

Another potential mechanism, as suggested by studies on Asterosaponin 1, is the induction of apoptosis through endoplasmic reticulum (ER) stress.

-

ER Stress Induction: Asterosaponin 1 has been shown to increase the expression of ER molecular chaperones such as GRP78 and GRP94, which are markers of ER stress.

-

Activation of ER Stress Sensors: This leads to the activation of ER-resident stress sensors, which in turn trigger downstream signaling cascades.

-

Activation of Pro-Apoptotic Factors: Key molecules involved in ER stress-induced apoptosis, such as CHOP, caspase-4, and JNK, are subsequently activated, leading to cell death.

The Discovery and Isolation of Asterone from Marine Starfish: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterone, a pregnane-class steroid, is a significant natural product derived from the hydrolysis of asterosaponins, a group of steroidal glycosides abundant in various species of starfish (Asteroidea). This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its marine sources. It details the experimental protocols for extraction of the parent saponins (B1172615) and their subsequent hydrolysis to yield the aglycone, this compound. Quantitative data on the yield of this compound from different starfish species and under varying conditions are summarized. Furthermore, this guide explores the known biological activities of this compound and, where information is available, the signaling pathways it modulates, offering insights for future research and drug development endeavors.

Introduction

Marine invertebrates are a prolific source of novel bioactive compounds with potential therapeutic applications. Among these, starfish have been identified as a rich reservoir of steroidal glycosides known as asterosaponins. The hydrolysis of these complex saponins yields a variety of steroidal aglycones, with this compound being a prominent example. First identified in the hydrolysates of saponins from the common starfish, Asterias vulgaris, this compound has since been isolated from various other starfish species. Its unique steroidal structure has prompted investigations into its biological activities, revealing potential for further development. This guide serves as a technical resource for researchers interested in the isolation and study of this marine-derived steroid.

Marine Sources and Quantitative Yield of this compound

This compound is not found in its free form in marine organisms but is rather a product of the breakdown of asterosaponins. The primary sources of these precursor compounds are starfish of the genus Asterias. The yield of this compound is dependent on the species of starfish, the geographical location of collection, and the season.

Table 1: Quantitative Yield of this compound from Marine Sources

| Marine Source Species | Collection Location | Season | Yield of this compound from Isolated Saponin (B1150181) (μg/g of live starfish) | Reference |

| Asterias vulgaris | Nova Scotia, Canada | Winter/Spring | Highest | [1] |

| Asterias vulgaris | Nova Scotia, Canada | July (Post-spawning) | Lowest | [1] |

| Asterias vulgaris | Fergusons Cove, NS | Late Spring | ~372 ± 49.3 | [2] |

| Asterias vulgaris | Sober Island, NS | Late Spring | ~295 ± 34.3 | [2] |

Note: The yields presented are for the aglycone obtained after hydrolysis of the crude saponin extract.

Experimental Protocols

The isolation of this compound is a multi-step process that begins with the collection and extraction of the crude saponin mixture from the starfish, followed by hydrolysis to cleave the sugar moieties, and finally, the purification of the resulting this compound.

Extraction of Crude Saponins from Starfish

A common method for the extraction of crude saponins from starfish tissue involves solvent extraction.

Protocol 1: Methanol-Ethanol Extraction

-

Sample Preparation: Collect fresh starfish specimens. The entire animal is typically used. Clean the specimens to remove any foreign material.

-

Homogenization: Homogenize the fresh or frozen starfish tissue with methanol (B129727).

-

Solvent Extraction:

-

Soak the homogenized tissue in methanol for an extended period (e.g., 5 days).

-

Filter the extract through Whatman No. 1 filter paper.

-

Subsequently, perform sequential extractions of the residue with 90% and 60% ethanol, each for 5 days.

-

-

Solvent Evaporation: Combine the methanolic and ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Drying: Dry the resulting crude extract in a vacuum desiccator to obtain the crude saponin mixture.

Acid Hydrolysis of Saponins to Yield this compound

To isolate the steroidal aglycone, this compound, the glycosidic bonds of the parent saponins must be cleaved. Acid hydrolysis is the standard method for this process. This reaction results in the cleavage of the C(20)-C(22) bond in the common asterosaponin aglycone, thornasterol A, through a retro-aldol reaction to yield the pregnane (B1235032) derivative, this compound[3].

Protocol 2: Acid Hydrolysis of Crude Saponin Extract

-

Dissolution: Dissolve the crude saponin extract in an aqueous acidic solution. A common choice is 2N hydrochloric acid (HCl).

-

Hydrolysis Reaction: Heat the acidic solution at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 2-4 hours) to ensure complete hydrolysis of the glycosidic linkages.

-

Extraction of Aglycones:

-

After cooling, neutralize the reaction mixture.

-

Extract the liberated aglycones, which are now water-insoluble, using an organic solvent such as chloroform (B151607) or diethyl ether.

-

-

Washing and Drying: Wash the organic extract with water to remove any remaining acid and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Evaporate the organic solvent to obtain a crude mixture of the steroidal aglycones, including this compound.

Purification of this compound

The crude aglycone mixture obtained after hydrolysis contains this compound along with other steroidal compounds. Chromatographic techniques are employed for the purification of this compound.

Protocol 3: Chromatographic Purification

-

Column Chromatography:

-

Subject the crude aglycone mixture to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the this compound-rich fractions to reversed-phase HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to achieve high purity.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

-

Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The biological activities of the parent asterosaponins have been more extensively studied than those of the isolated aglycone, this compound. Asterosaponins are known to exhibit a range of activities, including cytotoxic, hemolytic, and antimicrobial effects[4][5].

Cytotoxic Activity

While specific studies on the cytotoxic effects of purified this compound are limited, the general cytotoxicity of asterosaponin extracts suggests that their aglycones may contribute to this activity. Further research is required to determine the specific cytotoxic profile and potency of this compound against various cancer cell lines.

Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. While the broader class of steroids is known to influence a multitude of signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation, survival, and apoptosis, direct evidence for the interaction of this compound with these pathways is not yet available.

Given that many steroids exert their effects by binding to nuclear receptors and modulating gene expression, it is plausible that this compound may act through a similar mechanism. However, without experimental data, any proposed signaling pathway for this compound remains speculative.

Workflow for Investigating this compound's Biological Activity and Signaling Pathways

To address the current knowledge gap, a systematic investigation into the biological effects of this compound is necessary. The following workflow outlines a potential research approach:

Caption: Proposed experimental workflow for the isolation of this compound and subsequent investigation of its biological activity and underlying signaling pathways.

Conclusion and Future Directions

This compound represents a promising marine-derived natural product with a unique steroidal scaffold. This guide has provided a detailed overview of the methods for its discovery and isolation from starfish. While preliminary studies on the parent asterosaponins suggest potential biological activities, a thorough investigation into the pharmacological properties of purified this compound is warranted.

Future research should focus on:

-

Standardization of Isolation Protocols: Developing optimized and standardized protocols for the isolation of this compound to ensure reproducibility and higher yields.

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other biological activities of purified this compound in a wide range of in vitro and in vivo models.

-

Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action. This is a critical step for any potential therapeutic development.

By addressing these research gaps, the full potential of this compound as a lead compound for the development of new therapeutic agents can be realized.

References

- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological activities of steroid glycosides from starfish - PubMed [pubmed.ncbi.nlm.nih.gov]

The Asterone Biosynthesis Pathway in Asterias rubens: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the Asterone biosynthesis pathway in the common starfish, Asterias rubens. Asterones are the steroidal aglycone cores of asterosaponins, a class of marine natural products with significant biological activities and potential for therapeutic applications. This document synthesizes the available literature to propose a putative biosynthetic pathway, details the key enzymatic transformations, and provides generalized experimental protocols for the investigation of this pathway. Due to the nascent stage of research in this specific area, this guide also highlights the existing knowledge gaps and presents data tables as templates for future quantitative studies. The included diagrams, generated using Graphviz, visually articulate the proposed metabolic route and a general experimental workflow for its elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in marine biotechnology, natural product chemistry, and steroid biochemistry.

Introduction

The marine environment is a rich repository of unique and biologically active secondary metabolites. Among these, the steroidal saponins (B1172615) from starfish, known as asterosaponins, have garnered considerable attention for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and neuritogenic activities. The biological effects of asterosaponins are largely attributed to their aglycone moieties, collectively referred to as Asterones.

In the common starfish, Asterias rubens, this compound serves as the foundational structure for a variety of saponins. Understanding the biosynthetic pathway of this compound is crucial for several reasons. Firstly, it can provide insights into the unique enzymatic machinery that has evolved in marine invertebrates for steroid modification. Secondly, elucidating this pathway could enable the biotechnological production of this compound and its derivatives for drug development purposes, overcoming the limitations of isolation from natural sources.

This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway in Asterias rubens, based on the current body of scientific literature. It covers the proposed metabolic transformations from cholesterol, the known and hypothesized enzymatic players, and the experimental methodologies required for further investigation.

Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound in Asterias rubens is believed to commence from cholesterol, which can be either synthesized de novo from mevalonic acid or acquired from the diet[1][2][3]. The pathway involves a series of modifications to the sterol nucleus to yield the characteristic Δ9(11)-3β,6α-dihydroxy steroid structure of this compound. While the complete pathway has not been fully elucidated, a putative sequence of reactions can be proposed based on identified intermediates and known steroid biochemistry.

The initial steps involve the conversion of cholesterol to 5α-cholest-7-en-3β-ol, a key and abundant sterol in Asterias rubens[1][2]. Subsequent modifications are hypothesized to include desaturation and hydroxylation steps to form the final this compound aglycone.

Key Enzymatic Steps:

-

Conversion of Cholesterol to 5α-Cholestan-3β-ol: Dietary cholesterol is first converted to 5α-cholestan-3β-ol. This transformation likely involves a 3-oxo steroid intermediate[4].

-

Formation of 5α-Cholest-7-en-3β-ol: 5α-cholestan-3β-ol is then desaturated to form 5α-cholest-7-en-3β-ol, a major sterol in A. rubens[4].

-

Δ9(11)-Desaturation (Hypothetical): A crucial step in the formation of the this compound core is the introduction of a double bond between carbons 9 and 11. This is proposed to be catalyzed by a specific steroid Δ9-desaturase . The existence and characterization of this enzyme in A. rubens are yet to be confirmed.

-

6α-Hydroxylation (Hypothetical): The introduction of a hydroxyl group at the 6α position is another key modification. This reaction is likely catalyzed by a steroid 6α-hydroxylase , presumably a cytochrome P450 monooxygenase. This enzyme also remains to be identified and characterized in this species.

-

Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD): The presence of 3β-HSD has been confirmed in Asterias rubens[5]. This enzyme is known to catalyze the conversion of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids. Its precise role and timing of action in the this compound pathway require further investigation. It may be involved in the initial processing of dietary Δ5-sterols or in modifying the steroid nucleus at an intermediate stage.

The final this compound aglycone can then be further modified, for instance by sulfation at the 3β-hydroxyl group and glycosylation at the 6α-hydroxyl group, to form the diverse array of asterosaponins found in Asterias rubens.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Asterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asterone, a naturally occurring steroid and a key aglycone of asterosaponins found in starfish, presents a promising scaffold for drug discovery and development. Its unique chemical structure, characterized by a pregnane (B1235032) skeleton with specific hydroxyl and ketone functionalities, imparts distinct physical and chemical properties that are crucial for its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details on its isolation, and discusses its potential biological significance with a focus on cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers engaged in the study and application of this marine-derived steroid.

Chemical Identity and Structure

This compound, systematically named 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone, is a C21 steroid. Its structure is based on a pregnane nucleus, featuring key functional groups that influence its chemical behavior and biological interactions.

Key Structural Features:

-

Pregnane Skeleton: A C21 steroid framework.

-

Hydroxyl Groups: Located at the 3β and 6α positions, increasing the molecule's polarity.

-

Unsaturation: A double bond is present between carbons 9 and 11.

-

Ketone Group: A ketone functional group is situated at the C-20 position.

These structural attributes are critical in defining its interactions with biological targets.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the tables below. It is important to note that some physical properties, such as melting point and solubility, are not yet fully experimentally determined and reported in publicly accessible databases.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₂O₃ | PubChem[1] |

| Molecular Weight | 332.48 g/mol | PubChem[1] |

| Boiling Point | 481.2 °C at 760 mmHg | LookChem |

| Density | 1.15 g/cm³ | LookChem |

| Refractive Index | 1.565 | LookChem |

| Melting Point | Not available | - |

| Solubility | Not available | - |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | PubChem[1] |

| CAS Number | 37717-02-5 | PubChem[1] |

| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C--INVALID-LINK--O)C)O)C | PubChem[1] |

| InChI | InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 | PubChem[1] |

| InChIKey | KFNFTGFTYYZZRD-VYXAABIESA-N | PubChem[1] |

| Predicted pKa | 14.0 ± 0.70 | LookChem |

Experimental Data and Protocols

Detailed experimental data for this compound, particularly high-resolution spectroscopic data, is not widely available in the public domain. However, a database entry for a synonym of this compound, "Pregn-9(11)-en-20-one, 3,6-dihydroxy-, (3.beta.,5.alpha.,6.alpha.)-", indicates the availability of mass spectrometry data, which is crucial for its structural confirmation.

Mass Spectrometry

Mass spectrometry data for a compound synonymous with this compound is available on SpectraBase, which can be accessed for detailed fragmentation patterns. This data is essential for confirming the molecular weight and elucidating the structure of isolated or synthesized this compound.

Isolation Protocol from Starfish

This compound is naturally present in starfish as the aglycone component of asterosaponins. A general procedure for its isolation involves the following steps:

-

Extraction: The starfish tissue is homogenized and extracted with a polar solvent, typically methanol (B129727) or ethanol, to isolate the crude saponin (B1150181) mixture.

-

Hydrolysis: The crude extract undergoes acid hydrolysis to cleave the glycosidic bonds of the asterosaponins, releasing the aglycone, this compound.

-

Purification: The resulting mixture is then subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to purify this compound from other hydrolysis products.

Biological Activity and Potential Therapeutic Relevance

While specific studies on the biological activities of isolated this compound are limited, its role as the aglycone of asterosaponins provides strong indications of its potential pharmacological effects. Asterosaponins and other starfish-derived steroids have been reported to exhibit a range of biological activities.

Cytotoxic and Anti-cancer Activity

Many steroid glycosides from starfish have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the steroidal aglycone. Therefore, this compound is a strong candidate for possessing intrinsic cytotoxic properties that could be explored for the development of novel anti-cancer agents.

Anti-inflammatory Activity

Extracts of asterosaponins have been shown to possess anti-inflammatory properties. This suggests that this compound may contribute to these effects, potentially through the modulation of inflammatory pathways such as the NF-κB or MAPK signaling cascades. Further research is required to elucidate the specific mechanisms.

Hemolytic Activity

A characteristic feature of saponins (B1172615) is their ability to cause hemolysis. This activity is also linked to the aglycone structure. While this property can be a limitation for systemic drug delivery, it also points to the potential of this compound to interact with and disrupt cell membranes, a mechanism that could be harnessed for certain therapeutic applications.

Signaling Pathways of Related Steroids

The precise signaling pathways modulated by this compound have not been definitively elucidated. However, as a steroid, it is plausible that its mechanism of action could involve pathways common to other steroid hormones.

Future Directions

The study of this compound is an emerging field with significant potential. Key areas for future research include:

-

Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, UV-Vis) is essential.

-

Elucidation of Biological Mechanisms: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.

-

Pharmacological Evaluation: Systematic evaluation of the cytotoxic, anti-inflammatory, and other potential therapeutic activities of pure this compound is warranted.

-

Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its analogs will be crucial for advancing its research and potential therapeutic applications.

Conclusion

This compound represents a valuable natural product with significant potential for scientific research and drug development. This technical guide consolidates the current knowledge of its physical and chemical properties and highlights the promising avenues for future investigation into its biological activities. As research progresses, a more complete understanding of this fascinating marine steroid will undoubtedly emerge, paving the way for novel therapeutic innovations.

References

Spectroscopic and Biological Insights into Asterone: A Technical Guide for Researchers

Introduction: Asterone, a naturally occurring steroid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the experimental protocols for the characterization of this compound and explores the signaling pathways potentially modulated by related asterosaponins, offering valuable insights for researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

Precise and complete experimentally determined ¹H NMR, ¹³C NMR, and IR spectral data for this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) remains elusive in readily available public databases and literature. However, its mass spectrum is available, and data for closely related analogs provide valuable reference points. This compound is often cited as an artifact generated from the acid hydrolysis of the asterosaponin Thornasterol A. Its structure has been confirmed through synthesis, and the characterization data would be detailed in the primary synthetic literature.

Mass Spectrometry

The mass spectrum of this compound is available for viewing on the SpectraBase database under its systematic name, Pregn-9(11)-en-20-one, 3,6-dihydroxy-, (3.beta.,5.alpha.,6.alpha.)-. Access to the full spectral data requires a user account. The molecular formula of this compound is C₂₁H₃₂O₃, corresponding to a molecular weight of 332.5 g/mol .

| Spectroscopic Technique | Data Summary |

| Mass Spectrometry (MS) | Molecular Formula: C₂₁H₃₂O₃Molecular Weight: 332.5 g/mol Full spectrum available on SpectraBase (account required). |

| ¹H NMR | Specific experimental data for this compound is not readily available in the searched literature. |

| ¹³C NMR | Specific experimental data for this compound is not readily available in the searched literature. |

| Infrared (IR) Spectroscopy | Specific experimental data for this compound is not readily available in the searched literature. |

Experimental Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are not explicitly available. However, based on standard laboratory practices for the analysis of steroid compounds, the following methodologies can be considered typical.

General NMR Spectroscopy Protocol

Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Spectra are typically recorded on a 300-600 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

General Infrared (IR) Spectroscopy Protocol

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first collected and subtracted from the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

General Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, commonly by electron impact (EI). For LC-MS, electrospray ionization (ESI) is a common technique.

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

Biological Activities and Signaling Pathways of Related Asterosaponins

While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of asterosaponins, from which this compound can be derived, exhibits a range of biological effects, including cytotoxic, hemolytic, antibacterial, and anti-inflammatory properties.[1][2]

Anti-inflammatory Activity and NF-κB Signaling

Some asterosaponins have been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation. The mechanism is believed to involve the inhibition of the phosphorylation and subsequent degradation of IκB (inhibitor of kappa B). This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3]

References

A Technical Guide to the Biological Activity Screening of Aster-Derived Compounds and Marine Pregnane Steroids

Introduction

The term "Asterone" is not consistently defined in scientific literature and can be associated with two distinct classes of natural products: compounds derived from plants of the Aster genus (family Asteraceae) and pregnane-type steroids isolated from marine organisms. This guide provides an in-depth overview of the biological activity screening for both of these compound classes, targeting researchers, scientists, and drug development professionals. It covers detailed experimental protocols, quantitative biological data, and the signaling pathways implicated in their mechanisms of action.

Part 1: Biological Activity Screening of Compounds from Aster Species (Asteraceae)

Extracts and isolated compounds from various Aster species have demonstrated a range of biological activities, most notably anti-inflammatory and antioxidant effects. The screening of these compounds involves a variety of in vitro assays to determine their efficacy and mechanism of action.

Experimental Protocols

a) Inhibition of Nitric Oxide (NO) Production in Macrophages

-

Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Protocol:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Determine the NO concentration in the supernatant using the Griess reagent assay. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[1][2]

-

b) Measurement of Pro-inflammatory Cytokine Production

-

Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

-

Cell Line: RAW 264.7 macrophages.

-

Protocol:

-

Follow steps 1-3 of the NO inhibition assay.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Determine the percentage of cytokine inhibition compared to the LPS-stimulated control.[1]

-

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective: To evaluate the free radical scavenging activity of a test compound.

-

Protocol:

-

Prepare a solution of the test compound at various concentrations.

-

Mix the test compound solution with a methanolic solution of DPPH.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Ascorbic acid is typically used as a positive control.

-

Calculate the percentage of radical scavenging activity.[2][3]

-

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

Objective: To measure the antioxidant capacity of a test compound.

-

Protocol:

-

Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.

-

Incubate the mixture in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Mix the test compound at various concentrations with the diluted ABTS radical solution.

-

After a 6-minute incubation, measure the absorbance at 734 nm.

-

Trolox is commonly used as a standard.

-

Calculate the percentage of ABTS radical scavenging activity.[2][3]

-

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To assess the cytotoxic effect of a test compound on cell viability.

-

Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]

-

Quantitative Data

The biological activities of extracts from Aster species are often reported as IC50 values, which represent the concentration of the extract required to inhibit a particular biological process by 50%.

| Plant Species | Assay | Cell Line | IC50 Value (µg/mL) |

| Echinops gracilis | Protein Denaturation Inhibition | - | 125.54 |

| Tanacetum vulgare | Cytotoxicity (MTS) | IPEC-1 | >125 |

| Achillea millefolium | Cytotoxicity (MTS) | IPEC-1 | >125 |

Note: Data for specific, purified "Asterones" from Asteraceae are limited in the reviewed literature. The presented data is for plant extracts.

Signaling Pathways

Extracts from Aster species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.

a) NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Compounds from Aster incisus have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.[1]

b) MAPK and Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are also involved in the inflammatory response. Aster incisus extract has been observed to inhibit the phosphorylation of key proteins in these pathways, including ERK1/2, JNK, and Akt, further contributing to its anti-inflammatory effects.[1]

Part 2: Biological Activity Screening of Marine Pregnane (B1235032) Steroids

Pregnane-type steroids isolated from marine organisms, such as sponges and corals, have shown potent cytotoxic and anti-inflammatory activities.

Experimental Protocols

a) Sulforhodamine B (SRB) Assay

-

Objective: To measure drug-induced cytotoxicity based on the measurement of cellular protein content.

-

Cell Lines: A panel of human cancer cell lines (e.g., KB, MCF-7, Bel-7402).

-

Protocol:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the pregnane steroid for 48 hours.

-

Fix the cells with trichloroacetic acid (TCA).

-

Stain the cells with SRB solution.

-

Wash with acetic acid to remove unbound dye.

-

Solubilize the protein-bound dye with Tris base solution.

-

Measure the absorbance at 515 nm.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.[5]

-

b) MTT Assay

-

The MTT assay, as described in Part 1, is also commonly used to assess the cytotoxicity of marine pregnane steroids.[6]

a) Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

-

Objective: To determine the inhibitory activity of pregnane steroids against the pro-inflammatory enzymes COX-1, COX-2, and 5-LOX.

-

Protocol:

-

Use commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.

-

Incubate the respective enzyme with the test compound at various concentrations.

-

Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.

-

Measure the product formation according to the kit's instructions (often via colorimetric or fluorometric detection).

-

Calculate the percentage of enzyme inhibition and determine the IC50 values.[7]

-

Quantitative Data

The cytotoxic activity of marine pregnane steroids is well-documented with specific IC50 values against various cancer cell lines.

| Compound | Source Organism | Cancer Cell Line | IC50 (µM) |

| 18-acetoxypregna-1,4,20-trien-3-one | Carijoa riisei | KB | 22.29 ± 1.47 |

| 15β-acetoxypregna-1,4,20-trien-3-one | Carijoa riisei | KB | 93.62 ± 7.32 |

| 20R-acetoxypregna-1,4-dien-3-one | Carijoa riisei | KB | 71.38 ± 5.45 |

| 15β-hydroxypregna-1,4,20-trien-3-one | Carijoa sp. | Bel-7402 | 9.33 |

| 18-acetoxypregna-1,4,20-trien-3-one | Carijoa sp. | Bel-7402 | 11.02 |

| Pachylenone A | Aglaia pachyphylla | MCF-7 | 768.73 |

| Aglaiasterol B | Aglaia pachyphylla | MCF-7 | 228 |

Signaling Pathways

While the exact signaling pathways for many marine pregnane steroids are still under investigation, their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade.

a) Arachidonic Acid Cascade Inhibition

Arachidonic acid is metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Certain marine pregnane steroids act as dual inhibitors of COX-2 and 5-LOX, thereby reducing the production of these inflammatory molecules.[7]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological activity screening of natural product extracts.

The biological screening of compounds associated with the term "this compound" encompasses a diverse range of activities and molecular targets, reflecting the two primary sources from which these compounds are derived. Compounds from Aster species in the Asteraceae family are promising candidates for anti-inflammatory and antioxidant therapies, primarily through the modulation of the NF-κB, MAPK, and Akt signaling pathways. In parallel, pregnane steroids from marine organisms exhibit significant cytotoxic and anti-inflammatory potential, with mechanisms often involving the inhibition of key enzymes in the arachidonic acid cascade. This guide provides a foundational framework for researchers to design and execute comprehensive screening programs for these and other novel natural products. Further research is warranted to isolate and characterize specific bioactive "Asterones" from the Asteraceae family and to further elucidate the mechanisms of action for marine-derived pregnane steroids.

References

- 1. Anti-Inflammatory Effects of Aster incisus through the Inhibition of NF- κ B, MAPK, and Akt Pathways in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory and Anti-oxidant Activities of Aster Scaber Ethanol Extract -Biomedical Science Letters | 학회 [koreascience.kr]

- 3. Anti-inflammatory and Anti-oxidant Activities of Aster Scaber Ethanol Extract [bslonline.org]

- 4. researchgate.net [researchgate.net]

- 5. Pregnane steroids from the Vietnamese octocoral Carijoa riisei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioactive Pregnane Steroids from a South China Sea Gorgonian Carijoa sp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory pregnane-type steroid derivatives clathroids A-B from the marine Microcionidae sponge Clathria (Thalysias) vulpina: Prospective duel inhibitors of pro-inflammatory cyclooxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Abundance and Distribution of Asterone and Related Asterosaponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Asterone" is a term that has been used to describe a steroidal aglycone, which is a core component of a broader class of compounds known as asterosaponins.[1] These saponins (B1172615) are characteristically found in starfish (class Asteroidea) and are a significant focus of marine natural product research due to their diverse and potent biological activities.[2][3][4][5] This technical guide provides a comprehensive overview of the natural abundance and distribution of asterosaponins, detailing the methodologies for their study and illustrating their known mechanisms of action. Asterosaponins are steroid oligoglycosides that typically feature a Δ9(11)-3β,6α-dihydroxysteroid aglycone with a sulfate (B86663) group at C-3 and an oligosaccharide chain attached at C-6.[3][6] Their structural diversity is vast, with over 160 known asterosaponins and related metabolites.[2]

Natural Abundance and Distribution

Asterosaponins are widely distributed throughout the tissues of starfish, although their concentrations can vary significantly depending on the species, geographical location, season, and specific body part.[1][7][8] Research indicates that these compounds play crucial roles in the chemical defense and possibly the digestive processes of these marine invertebrates.[3][8]

Distribution within Starfish

The distribution of asterosaponins within a single starfish is not uniform. Different organs and tissues contain distinct profiles and concentrations of these compounds. For instance, in the Far Eastern starfish Lethasterias fusca, the highest concentration of polar steroids, predominantly asterosaponins, was found in the stomach.[6][8][9] This localization suggests a potential role in digestion.[6][8] In contrast, the body walls often exhibit high concentrations of asterosaponins, which may be indicative of a defensive function.[10] A study on Asterias rubens revealed that the aboral body wall, oral body wall, stomach, pyloric caeca, and gonads each have a specific mixture of saponins.[7]

Quantitative Data on Asterosaponin Distribution

The following table summarizes the quantitative distribution of total asterosaponins in the body parts of the starfish Lethasterias fusca.

| Body Part | Concentration (µg/g wet weight) |

| Stomach | 561.1 |

| Gonads | 68.4 |

| Body Walls | 59.7 |

| Data from a study on the Far Eastern starfish Lethasterias fusca.[6] |

It is important to note that there is also significant inter-individual variability in the content of most polar steroids, which may be linked to the individual physiological status of the animal.[8]

Experimental Protocols

The study of asterosaponins involves a multi-step process of extraction, isolation, and characterization. The following protocols are generalized from common methodologies cited in the literature.

Extraction of Crude Saponins

A common method for the extraction of saponins from starfish tissue involves solvent partitioning.

-

Tissue Preparation: Lyophilize (freeze-dry) and then grind the starfish tissue to a fine powder.

-

Initial Extraction: The powdered tissue is typically extracted with a polar solvent, most commonly an aqueous solution of methanol (B129727) or ethanol.

-

Solvent Partitioning: The resulting extract is then partitioned with n-butanol (n-BuOH). The asterosaponins will preferentially move into the n-BuOH layer.

-

Concentration: The n-BuOH extract is then evaporated under reduced pressure to yield a crude saponin (B1150181) mixture.

Isolation and Purification

The crude saponin extract is a complex mixture that requires further separation to isolate individual compounds.

-

Column Chromatography: The crude extract is often first subjected to column chromatography on a resin like Sephadex LH-20.

-

High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using preparative HPLC, often with a reversed-phase column (e.g., C18). A gradient of water and acetonitrile (B52724) or methanol is commonly used as the mobile phase.

-

Solid-Phase Extraction (SPE): SPE is another effective technique for the high-volume, low-concentration extraction of saponins.

Structural Elucidation and Quantification

Modern analytical techniques are employed to determine the structure and quantity of the isolated saponins.

-

Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weights and fragmentation patterns of saponins, which aids in their identification.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are used to elucidate the detailed chemical structure of the aglycone and the sugar moieties of the saponins.

-

Semi-Quantitative Analysis: For semi-quantitative analysis, a reference standard such as lethasterioside A can be used to create a calibration curve for quantification via LC-MS.[9]

The following diagram illustrates a general workflow for the extraction and analysis of asterosaponins.

Signaling Pathways and Mechanism of Action

Asterosaponins exhibit a range of biological activities, including cytotoxic effects against cancer cells.[2][4][11] One of the proposed mechanisms for this cytotoxicity is the induction of apoptosis through the modulation of key signaling pathways. For instance, Astrosterioside D has been shown to induce apoptosis by inactivating the PI3K/AKT and ERK 1/2 MAPK signaling pathways.[2]

PI3K/AKT and ERK 1/2 MAPK Signaling Pathway Inhibition

The PI3K/AKT and ERK 1/2 MAPK pathways are critical for cell survival, proliferation, and differentiation. In many cancer cells, these pathways are constitutively active, promoting uncontrolled cell growth. Certain asterosaponins can inhibit these pathways, leading to apoptosis.

The following diagram illustrates the inhibitory effect of some asterosaponins on these pathways.

Conclusion

The study of this compound and the broader class of asterosaponins presents a promising frontier in the development of new therapeutic agents. Their diverse structures and potent biological activities, coupled with their specific distribution within starfish, suggest a complex ecological and physiological role. Further research into the quantitative abundance of specific asterosaponins across a wider range of species and the elucidation of their detailed mechanisms of action will be crucial for harnessing their full therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating marine natural products.

References

- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vliz.be [vliz.be]

- 8. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Asteroid Saponins: A Review of Their Bioactivity and Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Asterone: An In-depth Technical Guide

Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific toxicological data for the compound Asterone. The information presented in this document is therefore intended to serve as a technical guide for the evaluation of the toxicological profile of a novel substance like this compound, rather than a profile of this compound itself. The experimental protocols and diagrams provided are standardized methodologies used in toxicology.

Introduction

This compound is a naturally occurring steroidal compound found in organisms such as Asterias rubens and Luidia maculata.[1] Its chemical formula is C21H32O3 with a molecular weight of 332.5 g/mol .[1] While its chemical structure is defined, its biological activities and potential toxicological properties have not been documented in the available scientific literature. This guide outlines the standard experimental procedures that would be necessary to establish a comprehensive toxicological profile for this compound, providing researchers, scientists, and drug development professionals with a framework for such an investigation.

In Vitro Cytotoxicity Assessment

A fundamental first step in toxicological assessment is to determine a compound's potential to cause cell death. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC50 (µM) |

| HepG2 (Human Liver) | MTT | Cell Viability | Data not available | Data not available |

| HEK293 (Human Kidney) | MTT | Cell Viability | Data not available | Data not available |

| SH-SY5Y (Human Neuroblastoma) | MTT | Cell Viability | Data not available | Data not available |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cell lines of interest (e.g., HepG2, HEK293)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer. The Comet and Ames tests are standard assays for this purpose.

Table 2: Hypothetical Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Comet Assay | Human Lymphocytes | With and Without | Data not available | Data not available |

| Ames Test | S. typhimurium TA98, TA100 | With and Without | Data not available | Data not available |

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."

Materials:

-

Cells of interest (e.g., human lymphocytes)

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with appropriate software

Procedure:

-

Cell Preparation and Treatment: Prepare a single-cell suspension and treat with various concentrations of this compound for a defined period.

-

Embedding in Agarose: Mix the treated cells with LMPA and layer onto a pre-coated slide with NMPA. Allow to solidify.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact DNA.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets under a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

-

This compound test solutions

-

S9 fraction (for metabolic activation)

-

Positive and negative controls

Procedure:

-

Preparation: Prepare overnight cultures of the bacterial strains.

-

Plate Incorporation Method: To molten top agar, add the bacterial culture, the test solution of this compound (with or without S9 mix), and a trace amount of histidine/biotin.

-

Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Potential Mechanisms of Toxicity and Signaling Pathways

While no specific signaling pathways have been identified for this compound, toxic compounds often exert their effects through common mechanisms such as inducing oxidative stress, leading to cellular damage and apoptosis. A hypothetical pathway illustrating this is shown below.

Hypothetical Signaling Pathway for Chemically-Induced Oxidative Stress

Caption: A generic pathway of oxidative stress-induced apoptosis.

Conclusion

The development of a comprehensive toxicological profile is a critical step in the safety assessment of any new chemical entity. This guide provides a framework of standard in vitro assays—MTT for cytotoxicity, and Comet and Ames tests for genotoxicity—that are essential for an initial toxicological evaluation. While there is currently no available toxicological data for this compound, the protocols and methodologies described herein offer a clear path for researchers to undertake such an investigation. Further studies, including in vivo animal testing, would be required to fully characterize the toxicological profile of this compound and determine its safety for any potential applications.

References

An In-Depth Technical Guide to the Pharmacokinetic Properties of Asarone

Disclaimer: Initial searches for "Asterone" did not yield significant pharmacokinetic data. The following guide is based on the available data for "Asarone," a compound with a similar name for which pharmacokinetic information is accessible. It is presumed that the user may have intended to inquire about Asarone (B600218).

This technical guide provides a comprehensive overview of the pharmacokinetic properties of α- and β-asarone, isomers of a naturally occurring phenylpropene found in certain plants. The information is intended for researchers, scientists, and drug development professionals.

Introduction to Asarone

Asarone is a phytochemical of interest for its various pharmacological activities. However, its potential toxicity necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Pharmacokinetic studies on α- and β-asarone have revealed poor oral bioavailability and a short plasma half-life in rodents.[1] The metabolism of these isomers primarily occurs through cytochrome P450 pathways.[1]

Absorption

The absorption of asarone isomers has been investigated following different routes of administration.

Oral Administration: Pharmacokinetic studies in rodents indicate that both α- and β-asarone have poor oral bioavailability.[1]

Intranasal Administration: A study on PLA-α-asarone nanoparticles demonstrated that intranasal administration resulted in an absolute bioavailability of 74.2%.[2] This route also showed stronger brain targeting compared to intravenous administration.[2]

Distribution

The distribution of asarone isomers is a key factor in their pharmacological and toxicological effects.

-

Brain Targeting: Intranasal administration of PLA-α-asarone nanoparticles resulted in a brain targeting coefficient of 1.65, which was higher than the 1.16 observed with intravenous administration.[2] The brain-targeting efficiency was 142.24%, with 29.83% of the nasally delivered drug reaching the brain.[2]

Metabolism

The metabolism of α- and β-asarone is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.

Phase I Metabolism:

-

α-Asarone: The main metabolite of α-asarone is 3'-oxoasarone, formed through the oxidation of (E)-3'-hydroxyasarone.[3]

-

β-Asarone: β-asarone is primarily metabolized via an epoxide intermediate to form erythro- and threo-1',2'-dihydroxyasarone and 2,4,5-trimethoxyphenylacetone (asarone ketone).[3] O-demethylation is another metabolic pathway for β-asarone in humans.[3] Studies in liver microsomes from various species (rat, bovine, porcine, and human) have shown that epoxidation is the main metabolic pathway, accounting for 71-75% of the metabolism of β-asarone in human liver microsomes.[4] Hydroxylation of the side chain leads to the formation of 1'-hydroxyasarone, (E)-3'-hydroxyasarone, and (Z)-3'-hydroxyasarone.[4]

Phase II Metabolism:

-

Glucuronidation is the primary Phase II conjugation reaction for asarone metabolites.[3] Ingested β-asarone and its diol metabolites are excreted as diol glucuronide conjugates.[3] A glucuronic acid conjugate resulting from O-demethylation has also been suggested as a human metabolic pathway.[3]

Enzymes Involved:

-

Metabolism of α- and β-asarone mainly involves cytochrome P450 (CYP) enzymes.[1]

Excretion

The excretion of asarone and its metabolites occurs through urine and feces.

-

After oral intake of asarone-containing tea, ingested β-asarone and its diol metabolites were excreted as diols and their respective glucuronide conjugates within 24 hours, with an estimated excretion rate of about 42%.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for α-asarone.

Table 1: Pharmacokinetic Parameters of PLA-α-Asarone Nanoparticles [2]

| Parameter | Intranasal Administration | Intravenous Administration |

| Absolute Bioavailability (%) | 74.2 | - |

| Brain Targeting Coefficient | 1.65 | 1.16 |

| Brain-Targeting Efficiency (%) | 142.24 | - |

| Percentage of Nasal-Brain Delivery (%) | 29.83 | - |

Experimental Protocols

In Vitro Metabolism Studies: [3][4]

-

Microsomal Incubations: Liver microsomes (from rat, pig, and human) are incubated with asarone isomers to generate Phase I and Phase II metabolites.[3][4] For Phase II metabolite generation, Phase I metabolites (e.g., 3'-hydroxyasarone and β-asarone epoxide) are incubated with liver microsomes in the presence of cofactors for glucuronidation (UDPGA) or sulfation (PAPS).[3]

-

Analysis: The generated metabolites are characterized and quantified using High-Pressure Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-qTOF-MS) and tandem mass spectrometry (HPLC-MS/MS).[3][4]

In Vivo Pharmacokinetic Studies: [2]

-

Animal Model: The in vivo distribution and brain targeting of PLA-α-asarone nanoparticles were studied in an appropriate animal model.

-

Administration: The nanoparticles were administered intranasally and intravenously.

-

Analysis: The concentration of α-asarone in plasma and brain tissue at various time points is determined to calculate pharmacokinetic parameters.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of β-Asarone

References

- 1. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS and HPLC-qToF/MS [mdpi.com]

- 4. Hepatic metabolism of carcinogenic β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Asterone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Asterone, with a focus on 3-beta-O-acetyl-16-alpha-hydroxythis compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes information on structurally similar pregnane (B1235032) steroids to provide a predictive framework for its behavior in various solvents.

Introduction to this compound

This compound is a steroid compound belonging to the pregnane class. The basic structure of a related compound, 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, features a core steroid nucleus with hydroxyl and ketone functional groups that influence its polarity and, consequently, its solubility. The presence of hydroxyl groups suggests a degree of polarity that may enhance its solubility in polar solvents. The acetylated and further hydroxylated derivative, 3-beta-O-acetyl-16-alpha-hydroxythis compound, presents a more complex solubility profile due to the interplay of the relatively nonpolar acetyl group and the additional polar hydroxyl group. Understanding the solubility of these compounds is critical for their extraction, purification, formulation, and in vitro/in vivo testing.

Quantitative Solubility Data

Direct quantitative solubility data for this compound and its derivatives are not widely available in the public domain. However, by examining the solubility of structurally related pregnane steroids, we can infer a likely solubility profile. The following table summarizes the solubility of pregnenolone (B344588) and 17-α-hydroxyprogesterone in various common laboratory solvents. These compounds share the same core pregnane skeleton as this compound and provide valuable comparative data.

Table 1: Experimentally Determined Solubility of Structurally Similar Pregnane Steroids

| Solvent | Pregnenolone Solubility (mg/mL at 37 °C) | 17-α-Hydroxyprogesterone Mole Fraction Solubility (at 25 °C) |

| Water | 0.00706[1] | Very Low |

| Methanol | Data not available | ~0.005 |

| Ethanol | Data not available | ~0.009 |

| n-Propanol | Data not available | ~0.015 |

| Acetone | Data not available | ~0.035 |

| Acetonitrile | Data not available | ~0.003 |

| N,N-Dimethylformamide (DMF) | Data not available | ~0.055 |

| Dimethyl Sulfoxide (DMSO) | Miscible | ~0.060 |

| Ethyl Acetate | Data not available | ~0.012 |

Note: The data for 17-α-Hydroxyprogesterone is approximated from graphical representations in the cited literature and is intended for comparative purposes.[2]

Based on its structure, this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) is expected to have low aqueous solubility but should be soluble in polar organic solvents such as ethanol, methanol, and acetone. The acetylated derivative, 3-beta-O-acetyl-16-alpha-hydroxythis compound, will likely exhibit enhanced solubility in moderately polar to nonpolar organic solvents due to the acetyl group, while the additional hydroxyl group will contribute to its solubility in more polar organic solvents.

Experimental Protocols for Solubility Determination

A precise and reproducible protocol is essential for determining the solubility of a compound. The thermodynamic shake-flask method is a gold-standard technique for establishing the equilibrium solubility of a crystalline substance.

Protocol: Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis

Objective: To determine the equilibrium solubility of this compound in a selected solvent.

Materials:

-

This compound (crystalline solid)

-

Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

-

Securely cap the vial and place it on an orbital shaker or rotator.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, visually confirm the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the solid pellet.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

-

Inject the filtered supernatant and the standard solutions into the HPLC system.

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.[3][4][5][6][7]

-

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of this compound's potential biological context and the experimental processes involved in its study, the following diagrams are provided.

Caption: Generalized signaling pathway for a steroid hormone.

Caption: Experimental workflow for solubility determination.

Conclusion

While direct, comprehensive solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the properties of analogous pregnane steroids. The provided experimental protocol offers a robust method for researchers to determine the solubility of this compound in various solvents, which is a critical step in advancing its research and potential therapeutic applications. The generalized signaling pathway illustrates a likely mechanism of action, providing a starting point for further biological investigation. Future studies are encouraged to establish and publish definitive solubility data for this compound to facilitate its development.

References

- 1. Pregnenolone | C21H32O2 | CID 8955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. evotec.com [evotec.com]

- 5. enamine.net [enamine.net]

- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 7. creative-biolabs.com [creative-biolabs.com]